molecular formula C8H15NOS B13535217 3-(Thiolan-3-yl)morpholine

3-(Thiolan-3-yl)morpholine

Katalognummer: B13535217
Molekulargewicht: 173.28 g/mol
InChI-Schlüssel: VMQOFHGOFLEOPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Thiolan-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a thiolan group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and thiolan, making it a valuable subject for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiolan-3-yl)morpholine typically involves the reaction of morpholine with thiolan derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with a thiolan halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Thiolan-3-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3-(Thiolan-3-yl)morpholine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Thiolan-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

    Morpholine: A parent compound with a simpler structure, widely used in organic synthesis and as a solvent.

    Thiolan: A sulfur-containing heterocycle with unique chemical properties.

Comparison: 3-(Thiolan-3-yl)morpholine combines the properties of both morpholine and thiolan, making it more versatile in its applications. Its unique structure allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities compared to its parent compounds .

Eigenschaften

Molekularformel

C8H15NOS

Molekulargewicht

173.28 g/mol

IUPAC-Name

3-(thiolan-3-yl)morpholine

InChI

InChI=1S/C8H15NOS/c1-4-11-6-7(1)8-5-10-3-2-9-8/h7-9H,1-6H2

InChI-Schlüssel

VMQOFHGOFLEOPB-UHFFFAOYSA-N

Kanonische SMILES

C1CSCC1C2COCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.